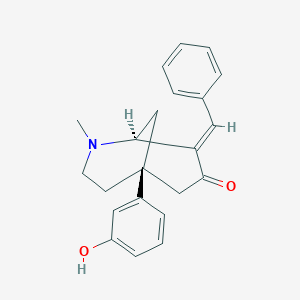![molecular formula C11H8Cl2N2O3S B1668737 3-[[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propanoic Acid CAS No. 889946-21-8](/img/structure/B1668737.png)
3-[[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propanoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CCG-58150 is a potentiInhibitor of Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF)-Mediated Gene Transcription as Potential Antifibrotic Agents for Scleroderma.
Applications De Recherche Scientifique
Synthesis and Pharmacological Evaluation
- Synthesis Framework : A study conducted by Siddiqui et al. (2014) focused on the synthesis of various derivatives related to 1,3,4-oxadiazole, starting with 4-Chlorophenoxyacetic acid. These derivatives showed potential as antibacterial agents against both gram-negative and gram-positive bacteria and moderate inhibitors of α-chymotrypsin enzyme (Siddiqui et al., 2014).
Antibacterial, Hemolytic, and Thrombolytic Activity
- Antibacterial Activity : Aziz-Ur-Rehman et al. (2020) synthesized a series of 1,3,4-oxadiazole derivatives, which demonstrated excellent to moderate antibacterial activity. They also showed very good thrombolytic activity and low toxicity (Aziz-Ur-Rehman et al., 2020).
Alzheimer’s Disease Drug Candidate
- Potential for Alzheimer's Treatment : A study by Rehman et al. (2018) synthesized new N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide for evaluating new drug candidates for Alzheimer’s disease. These compounds were screened for enzyme inhibition activity against acetylcholinesterase (AChE) enzyme, providing insights into their potential as Alzheimer’s treatments (Rehman et al., 2018).
Synthesis and Characterization
- Molecular Synthesis and Characterization : Nayak et al. (2013) reported on the synthesis and structural characterization of a related compound, showcasing the techniques used to confirm the structure of new compounds within this chemical class (Nayak et al., 2013).
Antimicrobial and Antioxidant Activities
- Antimicrobial and Antioxidant Properties : In a study by Fathima et al. (2021), novel compounds within the 1,3,4-oxadiazole class were synthesized and assessed for antimicrobial and antioxidant activities. This showcases the potential of these compounds in addressing infectious diseases and oxidative stress-related conditions (Fathima et al., 2021).
Propriétés
Numéro CAS |
889946-21-8 |
|---|---|
Nom du produit |
3-[[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propanoic Acid |
Formule moléculaire |
C11H8Cl2N2O3S |
Poids moléculaire |
319.2 g/mol |
Nom IUPAC |
3-[[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propanoic acid |
InChI |
InChI=1S/C11H8Cl2N2O3S/c12-6-1-2-7(8(13)5-6)10-14-15-11(18-10)19-4-3-9(16)17/h1-2,5H,3-4H2,(H,16,17) |
Clé InChI |
OZTSRUDYAVAAAW-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=NN=C(O2)SCCC(=O)O |
SMILES canonique |
C1=CC(=C(C=C1Cl)Cl)C2=NN=C(O2)SCCC(=O)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
CCG-58150; CCG 58150; CCG58150; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-fluorophenyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B1668654.png)
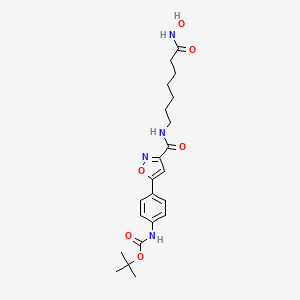
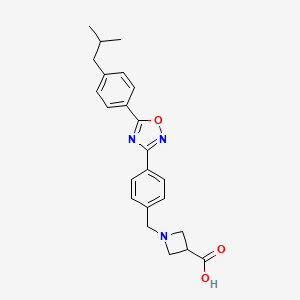
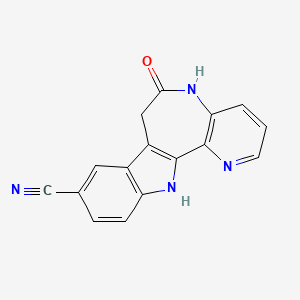
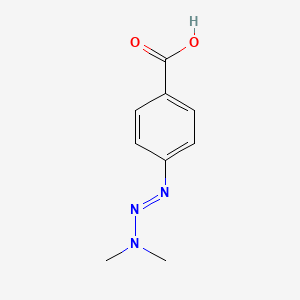
![1-Naphthalenyl[4-(pentyloxy)-1-naphthalenyl]methanone](/img/structure/B1668659.png)
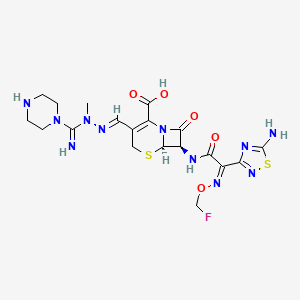
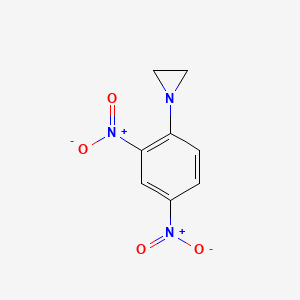
![N-(4-{[4-(methylsulfonyl)-2-nitrophenyl]amino}phenyl)acetamide](/img/structure/B1668662.png)
![4-[(7-bromo-2-methyl-4-oxo-1H-quinazolin-6-yl)methyl-prop-2-ynylamino]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B1668664.png)
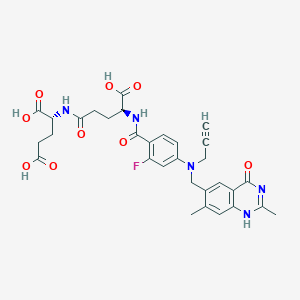
![(2S)-2-[[4-[(2-amino-4-oxo-1H-quinazolin-6-yl)methyl-(2-fluoroethyl)amino]benzoyl]amino]pentanedioic acid](/img/structure/B1668669.png)
![2-[1-(1H-benzimidazol-2-yl)-3-(3-methoxyphenyl)propan-2-yl]-1H-benzimidazole](/img/structure/B1668672.png)
